molecular formula C16H26N4O2 B5545885 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

Cat. No. B5545885
M. Wt: 306.40 g/mol
InChI Key: JYXIZQOEPQKYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone, also known as P5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. P5 is a pyrazolone derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Antibacterial and Biofilm Inhibition Activities

Research on derivatives closely related to 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone has demonstrated significant antibacterial efficacy and biofilm inhibition activities. Specifically, studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent antibacterial and cytotoxic activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. The derivatives showed excellent inhibitory activities against MurB enzyme, a critical component in bacterial cell wall biosynthesis, indicating a potential application in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of chemical compounds containing elements similar to this compound have been extensively explored. For instance, the crystal structures of phenylbutazone and its complex with piperazine provide insights into the molecular conformation and interactions that could influence biological activity. Such studies are fundamental for understanding how structural variations impact the efficacy and mechanism of action of potential pharmacological agents (Singh & Vijayan, 1977).

Development of Antipsychotic Agents

Piperazine derivatives have been evaluated for their potential as antipsychotic agents. Research on phthalimide and isoindolinone derivatives bridged to piperazine has shown that modifications in the linking bridge can significantly influence the antipsychotic profile, providing a pathway to developing new therapeutic agents with improved efficacy and safety profiles (Norman, Minick, & Rigdon, 1996).

Antihypertensive Properties

Studies on piperazine derivatives have also unveiled their potential in treating hypertension. The synthesis and labeling of novel antihypertensive agents highlight the continuous search for more effective and safer treatments for high blood pressure, demonstrating the broad therapeutic potential of compounds related to this compound (Hays, 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-butyl-4-(2-methyl-5-propan-2-ylpyrazole-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-5-6-7-19-8-9-20(11-15(19)21)16(22)14-10-13(12(2)3)17-18(14)4/h10,12H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXIZQOEPQKYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1=O)C(=O)C2=CC(=NN2C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.